molecular formula C27H28N4O4S B11354243 5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11354243
M. Wt: 504.6 g/mol
InChI Key: IXLPFJZOQTWSEO-UHFFFAOYSA-N
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Description

5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a methanesulfonyl group, and multiple aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonyl group and the aromatic substituents. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of green solvents and sustainable practices is also becoming increasingly important in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new aromatic or aliphatic substituents.

Scientific Research Applications

5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: A compound with a similar furan ring structure.

    Hydroxymethylfurfural derivatives: Compounds that share the furan ring and exhibit similar chemical reactivity.

Uniqueness

What sets 5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE apart is its combination of a pyrimidine ring with multiple aromatic substituents, which imparts unique chemical and biological properties. This structural complexity allows for a wide range of interactions and applications that may not be possible with simpler compounds.

Properties

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

5-[(4-ethylphenyl)methyl-(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C27H28N4O4S/c1-4-20-10-12-21(13-11-20)17-31(18-23-9-6-14-35-23)24-16-28-27(36(3,33)34)30-25(24)26(32)29-22-8-5-7-19(2)15-22/h5-16H,4,17-18H2,1-3H3,(H,29,32)

InChI Key

IXLPFJZOQTWSEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC(=C4)C)S(=O)(=O)C

Origin of Product

United States

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